(4-Benzyl-5-methylmorpholin-2-yl)methanol
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Overview
Description
(4-Benzyl-5-methylmorpholin-2-yl)methanol is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . It is a morpholine derivative, characterized by a benzyl group at the 4-position, a methyl group at the 5-position, and a hydroxymethyl group at the 2-position of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-5-methylmorpholin-2-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 4-benzylmorpholine with formaldehyde and a reducing agent to introduce the hydroxymethyl group at the 2-position . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Benzyl-5-methylmorpholin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may involve the use of nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzylmorpholine-2-carboxylic acid, while reduction can produce benzylmorpholine-2-methanol derivatives with different substituents .
Scientific Research Applications
(4-Benzyl-5-methylmorpholin-2-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Benzyl-5-methylmorpholin-2-yl)methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects . Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Benzyl-5-methylmorpholin-2-yl)methanol include other morpholine derivatives with different substituents at the 2-, 4-, and 5-positions. Examples include:
- 4-Benzylmorpholine
- 5-Methylmorpholine-2-methanol
- 2-Benzyl-5-methylmorpholine
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of substituents at the 2-, 4-, and 5-positions. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(4-benzyl-5-methylmorpholin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11-10-16-13(9-15)8-14(11)7-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCNFNOOTWGKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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